molecular formula C30H31NO11 B1240740 Amidepsine C

Amidepsine C

Cat. No. B1240740
M. Wt: 581.6 g/mol
InChI Key: GLJVEJVUQYULJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidepsine C is a natural product found in Humicola with data available.

Scientific Research Applications

Amidepsine C Production and Applications

  • Production via Static Fermentation

    A study by Inokoshi et al. (2010) demonstrated that static fermentation of the fungus Humicola sp. FO-2942 leads to the production of six new types of amidepsines, including glycosylated congeners. This process is significant for the production of this compound and its variants, offering potential applications in various biochemical fields (Inokoshi et al., 2010).

  • Total Synthesis and Structural Revision

    Nagamitsu et al. (2009) achieved the total synthesis of amidepsine B, a closely related compound, which has led to a revision of its stereostructure. This research is crucial for understanding the structural and functional aspects of this compound and related compounds (Nagamitsu et al., 2009).

Broader Research on Amides and Related Compounds

  • Amide Bond Activation

    Dander and Garg (2017) explored the activation of amide C-N bonds using Ni catalysis, which is relevant for understanding the chemical behavior of compounds like this compound. This research opens new avenues for utilizing amides in synthetic chemistry (Dander & Garg, 2017).

  • Novel Compounds from Humicola sp. FO-2942

    Yamamoto et al. (2003) elucidated the structures of three novel compounds, monordens C to E, produced by the same fungus known for this compound production. This research contributes to the broader understanding of bioactive compounds produced by this fungus (Yamamoto et al., 2003).

  • Nickel-Mediated C–N Activation

    Gao, Ji, and Hong (2017) discussed significant advancements in nickel-mediated C–N activation of amides. This study provides insights into the chemical manipulation of amides, which can be applied to compounds like this compound (Gao, Ji, & Hong, 2017).

properties

Molecular Formula

C30H31NO11

Molecular Weight

581.6 g/mol

IUPAC Name

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H31NO11/c1-13(2)26(28(36)37)31-27(35)23-14(3)8-18(11-20(23)32)41-30(39)25-16(5)9-19(12-22(25)34)42-29(38)24-15(4)7-17(40-6)10-21(24)33/h7-13,26,32-34H,1-6H3,(H,31,35)(H,36,37)

InChI Key

GLJVEJVUQYULJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C(C)C)C(=O)O)O)O)O)OC

synonyms

2-hydroxy-4-((2-hydroxy-4-((2-(hydroxy)-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-valine amide
amidepsine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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